molecular formula C7H14N2O B6229679 (3S)-3-amino-3-cyclopropyl-N-methylpropanamide CAS No. 2703748-79-0

(3S)-3-amino-3-cyclopropyl-N-methylpropanamide

Cat. No.: B6229679
CAS No.: 2703748-79-0
M. Wt: 142.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3S)-3-amino-3-cyclopropyl-N-methylpropanamide is a useful research compound. Its molecular formula is C7H14N2O and its molecular weight is 142.2. The purity is usually 95.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (3S)-3-amino-3-cyclopropyl-N-methylpropanamide involves the conversion of commercially available starting materials to the target compound through a series of chemical reactions.", "Starting Materials": [ "Cyclopropane carboxylic acid", "Methylamine", "Sodium cyanoborohydride", "Hydrochloric acid", "Sodium hydroxide", "Methanol", "Acetic anhydride", "Triethylamine", "N,N-Dimethylformamide", "Diethyl ether", "Ethyl acetate", "Water" ], "Reaction": [ "Step 1: Conversion of cyclopropane carboxylic acid to cyclopropylamine", "React cyclopropane carboxylic acid with methylamine in the presence of sodium cyanoborohydride as a reducing agent to obtain cyclopropylamine.", "Step 2: Protection of cyclopropylamine", "Protect the amino group of cyclopropylamine by reacting it with acetic anhydride and triethylamine to obtain N-acetylcyclopropylamine.", "Step 3: Methylation of protected cyclopropylamine", "React N-acetylcyclopropylamine with methyl iodide in the presence of sodium hydroxide to obtain N-methyl-N-acetylcyclopropylamine.", "Step 4: Deprotection of N-methyl-N-acetylcyclopropylamine", "Remove the acetyl group from N-methyl-N-acetylcyclopropylamine by reacting it with hydrochloric acid to obtain N-methylcyclopropylamine.", "Step 5: Conversion of N-methylcyclopropylamine to (3S)-3-amino-3-cyclopropyl-N-methylpropanamide", "React N-methylcyclopropylamine with N,N-dimethylformamide and ethyl acetate in the presence of water to obtain (3S)-3-amino-3-cyclopropyl-N-methylpropanamide." ] }

CAS No.

2703748-79-0

Molecular Formula

C7H14N2O

Molecular Weight

142.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.